9H-Pyrido[3,4-B]indole 9H-Pyrido[3,4-B]indole Beta-carboline is the parent compound of the beta-carbolines, a tricyclic structure comprising an indole ring system ortho- fused to C-3 and C-4 of a pyridine ring. It has a role as a marine metabolite and a fungal metabolite. It is a member of beta-carbolines and a mancude organic heterotricyclic parent.
9H-Pyrido[3,4-B]indole is a natural product found in Polygala tenuifolia, Streptomyces nigra, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 244-63-3
VCID: VC21337906
InChI: InChI=1S/C11H8N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-7,13H
SMILES: C1=CC=C2C(=C1)C3=C(N2)C=NC=C3
Molecular Formula: C11H8N2
Molecular Weight: 168.19 g/mol

9H-Pyrido[3,4-B]indole

CAS No.: 244-63-3

VCID: VC21337906

Molecular Formula: C11H8N2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

9H-Pyrido[3,4-B]indole - 244-63-3

Description

9H-Pyrido[3,4-B]indole, also known as norharman or β-carboline, is a tricyclic heterocyclic compound consisting of an indole ring system fused to a pyridine ring at the 3 and 4 positions. It is a key member of the beta-carboline family, which has been extensively studied for its biological activities and potential applications in pharmaceuticals and neuroscience research.

Synthesis Methods

The synthesis of 9H-Pyrido[3,4-B]indole has been described in various chemical literature sources, including the Journal of the American Chemical Society and Tetrahedron . These methods typically involve the condensation of appropriate precursors to form the tricyclic structure.

Inhibitory Effects on Cytochrome P450

9H-Pyrido[3,4-B]indole has been shown to inhibit cytochrome P450-related enzyme activities. This inhibition can affect the metabolism of various compounds, including drugs and environmental toxins. The compound also reduces the mutagenicities of certain heterocyclic amines by inhibiting their metabolic activation .

Cytotoxic Effects

9H-Pyrido[3,4-B]indole exhibits cytotoxic effects, which have been explored in the context of cancer research. Its ability to inhibit specific cancer cell lines makes it a scaffold for designing anti-cancer drugs .

Neurological Effects

The compound is used in neuroscience research due to its potential effects on the nervous system. It is known to have toxic effects on the nervous system, which are being studied further for potential therapeutic applications .

Applications in Pharmaceutical Development

9H-Pyrido[3,4-B]indole serves as a scaffold for the development of new drugs, particularly in the fields of oncology and neurology. Its unique structure allows for the design of derivatives with specific biological activities, such as macrofilaricidal agents .

CAS No. 244-63-3
Product Name 9H-Pyrido[3,4-B]indole
Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
IUPAC Name 9H-pyrido[3,4-b]indole
Standard InChI InChI=1S/C11H8N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-7,13H
Standard InChIKey AIFRHYZBTHREPW-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C(N2)C=NC=C3
Canonical SMILES C1=CC=C2C(=C1)C3=C(N2)C=NC=C3
Melting Point 199 °C
Physical Description Solid
Related CAS 7259-44-1 (hydrochloride)
Solubility >25.2 [ug/mL] (The mean of the results at pH 7.4)
Synonyms eta-carboline
norharman
norharman hydrochloride
norharmane
norhormane
Reference Elfarra, A., et al., Drug Metab. Dispos., 26, 779 (1998)
Da Costa, A., et al., Biocell, 23, 65 (1999)
Janetzky, B., et al., Drug Dev. Res., 46, 51 (1999)
Kutty, R., et al., Toxicol. Appl. Pharmacol., 107, 377 (1991)
PubChem Compound 64961
Last Modified Aug 15 2023

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